molecular formula C21H20ClN3O2 B4506515 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4506515
M. Wt: 381.9 g/mol
InChI Key: VGFWOUFSTLIYCH-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class of heterocyclic organic molecules, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Its structure includes:

  • Pyridazinone core: A 6-oxopyridazine ring, which is critical for biological activity due to its hydrogen-bonding and electron-deficient properties.
  • 2-Chlorophenyl substituent: Attached at position 3 of the pyridazinone ring, this group enhances lipophilicity and influences binding interactions with biological targets.
  • Acetamide linker: Connects the pyridazinone core to a 4-isopropylphenyl (also termed 4-(propan-2-yl)phenyl) group, which contributes to steric bulk and modulates pharmacokinetic properties.

Molecular Formula: C₂₁H₂₀ClN₃O₂ (calculated based on structural analysis).
Molecular Weight: ~381.86 g/mol.
Synthesis: Typically involves multi-step routes, including condensation of hydrazine derivatives with diketones, followed by functionalization via nucleophilic substitution or coupling reactions .

Biological Relevance: Pyridazinones are studied for their anti-inflammatory, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14(2)15-7-9-16(10-8-15)23-20(26)13-25-21(27)12-11-19(24-25)17-5-3-4-6-18(17)22/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFWOUFSTLIYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 3-(2-chlorophenyl)-6-oxopyridazine with N-[4-(propan-2-yl)phenyl]acetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Overview

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores its applications, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 357.8 g/mol. The structure consists of a pyridazinone core linked to a chlorophenyl group and an isopropylphenyl moiety through an acetamide functional group. This unique combination of functional groups enhances its reactivity and biological activity compared to similar compounds.

Pharmacological Applications

Research indicates that this compound exhibits a range of pharmacological effects:

1. Anticancer Activity

  • Mechanism : The compound may interact with specific molecular targets, such as enzymes involved in cell proliferation and apoptosis, potentially leading to the inhibition of cancer cell growth.
  • Case Study : In vitro studies have demonstrated that derivatives of pyridazinone compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, research has shown that similar compounds can modulate the activity of the cereblon E3 ubiquitin ligase, which plays a crucial role in protein degradation pathways associated with oncogenesis.

2. Antimicrobial Properties

  • Mechanism : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, suggesting possible applications in antimicrobial therapies.
  • Research Findings : Studies have indicated that related compounds exhibit significant antimicrobial activity against various bacterial strains, making them candidates for further development in treating infections.

3. Anti-inflammatory Effects

  • Mechanism : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially reducing inflammation in diseases such as rheumatoid arthritis.
  • Evidence : Research has highlighted the anti-inflammatory properties of pyridazinone derivatives, indicating their potential use in therapeutic applications for inflammatory conditions.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Ring : Achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
  • Introduction of Functional Groups : Electrophilic aromatic substitution reactions are commonly used to introduce the chlorophenyl group.
  • Amide Bond Formation : The final step often involves coupling reactions between the pyridazinone intermediate and the isopropylphenyl derivative.

Optimizing these synthetic routes is crucial for enhancing yield and purity, particularly for large-scale production.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridazinone derivatives to highlight substituent-driven differences in activity, solubility, and target affinity. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Substituents Biological Activity Key Differences
Target Compound :
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- 2-Chlorophenyl (position 3)
- 4-Isopropylphenyl (acetamide)
Potential kinase/PDE inhibition (theoretical) Reference compound for comparison.
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide - 4-Chlorophenyl (position 3)
- 4-Isopropylphenyl
Pharmaceutical potential (unspecified) Chlorine position : 4-chloro vs. 2-chloro alters electronic effects and steric interactions.
N-(4-Butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide - 2-Chlorophenyl (position 3)
- 4-Butylphenyl
Anti-cancer activity (cell line inhibition) Alkyl chain : Butyl vs. isopropyl affects lipophilicity and metabolic stability.
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide - 3-Methoxyphenyl (position 3)
- 4-Isopropylphenyl
Anti-inflammatory (PDE4 inhibition theorized) Substituent electronics : Methoxy (electron-donating) vs. chloro (electron-withdrawing) alters target binding.
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide - 2-Chlorophenyl (position 3)
- Naphthyl
Broad therapeutic potential (structural studies) Aromatic group : Naphthyl enhances hydrophobicity and π-π stacking vs. isopropylphenyl.

Key Observations :

Chlorophenyl Position : The 2-chloro substitution in the target compound may improve binding to planar active sites (e.g., kinase ATP pockets) compared to 3- or 4-substituted analogs .

Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., ) exhibit divergent activity profiles due to altered electronic interactions with targets like PDE4.

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog Naphthyl Analog
logP ~3.5 (estimated) ~3.8 ~4.2
Water Solubility Low (micromolar range) Low Very low
Metabolic Stability Moderate (CYP3A4 substrate predicted) Moderate Low (due to naphthyl)

Research Findings and Unique Advantages

  • Target Selectivity : The 2-chlorophenyl group may confer selectivity for tyrosine kinases over serine/threonine kinases, as seen in structurally related compounds .
  • Synergy with Isopropyl Group : The 4-isopropylphenyl moiety balances lipophilicity and steric effects, optimizing membrane permeability without excessive metabolic lability .
  • Comparative Efficacy : In silico docking studies suggest stronger binding affinity to PDE4B compared to methoxy-substituted analogs, attributed to chlorine’s electronegativity .

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural complexity, featuring a pyridazinone core and various substituents, positions it as a candidate for therapeutic applications, particularly in the realms of oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClN5O
  • Molecular Weight : Approximately 436.9 g/mol
  • Structural Features :
    • A pyridazine ring with a chlorophenyl substituent.
    • An acetamide functional group linked to a propan-2-yl phenyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and improving antimicrobial efficacy .
  • Antitumor Properties :
    • Investigations into its mechanism of action reveal potential as an enzyme inhibitor, which could play a role in regulating cell proliferation pathways associated with cancer development. The compound's ability to modulate specific molecular targets makes it a promising candidate for further exploration in cancer therapy .
  • Neuroprotective Effects :
    • Some derivatives of similar compounds have shown neuroprotective properties, indicating that this compound may also possess the ability to protect neuronal cells from oxidative stress and apoptosis .

Antimicrobial Activity Studies

A comparative study was conducted on various chloroacetamides, including derivatives similar to our compound. The findings highlighted the following:

Compound TypeActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl) chloroacetamidesHighModerateLow
N-(2-chlorophenyl) chloroacetamidesModerateLowModerate

The results indicated that compounds with halogenated phenyl rings exhibited enhanced antimicrobial properties due to their increased lipophilicity, allowing for better interaction with bacterial membranes .

Antitumor Mechanism

Studies focusing on the antitumor activity of related compounds have shown that they can inhibit specific pathways involved in tumor growth. For instance, compounds targeting the E3 ubiquitin ligase pathway have demonstrated potential in degrading oncogenic proteins, thus reducing tumor proliferation . This mechanism may be applicable to our compound due to its structural similarities.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, a series of tests were conducted using synthesized derivatives of chloroacetamides against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant bactericidal effects, leading to further investigations into their structure-activity relationships (SAR) which could enhance the efficacy of new formulations .
  • Case Study on Cancer Cell Lines :
    A recent study evaluated the effects of several pyridazinone derivatives on human cancer cell lines. The results demonstrated that compounds similar to our target showed promising cytotoxic effects against breast and colon cancer cells, suggesting a potential pathway for therapeutic development .

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CyclizationHCl (cat.), ethanol, 70°C75–85
CouplingEDC/HOBt, DMF, RT60–70

Basic: Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton environments (e.g., pyridazinone ring protons at δ 6.5–8.0 ppm, acetamide NH at δ 10–12 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex substituents (e.g., isopropyl group in the phenylacetamide moiety) .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity assessment using C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water gradient .
  • Mass Spectrometry (HRMS):
    • Confirms molecular weight (e.g., [M+H]⁺ at m/z 396.1) and fragmentation patterns .

Validation: Cross-referencing NMR shifts with computational predictions (e.g., ChemDraw) ensures structural accuracy .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models for this compound?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, pharmacokinetic differences). Strategies include:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer cell lines vs. primary cells) to identify context-dependent effects .
  • Metabolic Stability Studies: Use liver microsomes or hepatocytes to assess if metabolite formation explains discrepancies in in vitro vs. in vivo activity .
  • Target Engagement Assays: Confirm direct binding to purported targets (e.g., kinases) using SPR (surface plasmon resonance) or thermal shift assays .

Case Study: In anti-inflammatory assays, activity in RAW264.7 macrophages (IC₅₀ = 2 µM) but not in human PBMCs may reflect species-specific TLR4 affinity. Cross-validation with humanized models is recommended .

Advanced: What computational methods are employed to predict the compound's interaction with biological targets, and how do these align with empirical data?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Predicts binding poses to targets (e.g., COX-2, EGFR). The chlorophenyl group shows hydrophobic interactions in the active site .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assesses binding stability over time; RMSD < 2 Å over 100 ns suggests stable target engagement .
  • Quantum Mechanical Calculations (Gaussian): Evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or redox activity .

Validation: Compare docking scores with IC₅₀ values from enzyme inhibition assays. For example, a docking score of −9.2 kcal/mol for COX-2 aligns with IC₅₀ = 1.5 µM .

Advanced: What strategies are effective in modifying the pyridazinone core to enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace the 2-chlorophenyl group with 4-fluorophenyl to reduce hepatic toxicity while maintaining COX-2 affinity .
  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) at the pyridazinone 3-position to block off-target binding .
  • Prodrug Design: Mask the acetamide as a phosphate ester to improve solubility and reduce non-specific interactions .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on SelectivityReference
2-Cl → 4-F↑ COX-2 selectivity (5-fold)
Addition of morpholine ring↓ CYP3A4 inhibition

Advanced: How can researchers address low yield in the final coupling step during synthesis?

Methodological Answer:
Low yields (<50%) in the acetamide coupling step may result from:

  • Steric Hindrance: Use of bulkier coupling agents (e.g., HATU instead of EDC) improves activation of the carboxylic acid intermediate .
  • Solvent Optimization: Switch from DMF to THF/DCM mixtures to enhance solubility of the isopropylphenylamine .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs at RT) and improves yields to >80% .

Validation: Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and isolate intermediates via flash chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

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